(Furfurylthio)ethane

Description

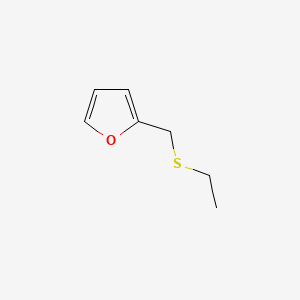

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylsulfanylmethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-9-6-7-4-3-5-8-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQJSONNMGREEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334131 | |

| Record name | (Furfurylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

185.00 to 187.00 °C. @ 760.00 mm Hg | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2024-70-6 | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furfurylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL ETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM35UX3WZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Mechanistic Investigations of 2 Furfurylthiol

Maillard Reaction Mechanisms in 2-Furfurylthiol Formation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal pathway for the formation of 2-furfurylthiol, particularly during the thermal processing of food. frontiersin.organimbiosci.org This reaction involves a series of complex steps, starting with the condensation of a sugar and an amino acid, leading to the formation of numerous flavor and aroma compounds. animbiosci.orgnuft.edu.ua

Various sugars act as essential precursors in the Maillard-driven synthesis of 2-furfurylthiol. Both pentoses (like ribose and xylose) and hexoses (like glucose) can produce FFT when heated with a sulfur source. frontiersin.orgresearchgate.net Quantitative model studies have shown that pentoses generally generate significantly higher amounts of FFT compared to hexoses. acs.org For instance, the reaction of L-cysteine with ribose is a well-established model system for investigating the generation of meaty flavors, including FFT. researchgate.net

Research using carbon module labeling (CAMOLA) has elucidated the role of glucose, demonstrating that 2-furfurylthiol is primarily generated from an intact C5 skeleton of the glucose molecule. researchgate.netnih.gov The reaction can also be influenced by the presence of multiple sugars; for example, the combination of glucose and ribose with cysteine can generate FFT through an additive effect. researchgate.netnih.gov

Table 1: Effect of Sugar Precursors on 2-Furfurylthiol (FFT) Formation

| Sugar Type | Specific Sugar(s) | Role in FFT Formation | Key Findings |

| Pentoses | Ribose, Xylose, Arabinose | Primary carbon skeleton precursors. researchgate.net | Generally produce higher yields of FFT compared to hexoses. acs.org The reaction between ribose and cysteine is a classic model for FFT formation. researchgate.net |

| Hexoses | Glucose | Carbon skeleton precursor. researchgate.net | Forms FFT from its intact C5 skeleton. nih.gov Can generate significant yields, though typically less than pentoses. acs.org |

Sulfur-containing amino acids are critical precursors, acting as the primary sulfur source for the formation of 2-furfurylthiol. frontiersin.org L-cysteine is the most significant contributor in this regard. frontiersin.orgresearchgate.net During thermal processes, the Strecker degradation of cysteine can produce hydrogen sulfide (B99878) (H₂S), a key reactant in the final steps of FFT synthesis. frontiersin.orgresearchgate.net The Maillard reaction between sugars like glucose or ribose and L-cysteine is a well-documented pathway for producing FFT. frontiersin.orgresearchgate.net Other sulfur compounds such as cystine, methionine, and glutathione (B108866) can also serve as sources for various sulfur-containing flavor compounds, but L-cysteine is paramount for FFT. animbiosci.orgresearchgate.net

The formation of 2-furfurylthiol from sugars and cysteine involves several key intermediate compounds. Furfural (B47365) is a major intermediate, generated through the dehydration of pentoses or from hexoses like glucose via 3-deoxypentosone. frontiersin.orgfrontiersin.org During high-temperature heating, glucose and L-cysteine can undergo reactions to form 3-deoxyglucosone, which then leads to the production of furfural. frontiersin.org

Once formed, furfural can undergo reduction to generate 2-furanmethanol (also known as furfuryl alcohol). frontiersin.orgnih.gov This alcohol then reacts with hydrogen sulfide (H₂S), liberated from the degradation of cysteine, to produce the final product, 2-furfurylthiol. researchgate.netnih.gov Therefore, both furfural and 2-furanmethanol are considered crucial intermediates in the Maillard pathway leading to FFT. researchgate.netnih.gov

Contribution of Sulfur-Containing Amino Acids (e.g., L-cysteine) as Precursors.

Microbial and Enzymatic Biosynthesis of 2-Furfurylthiol

Beyond thermal reactions, 2-furfurylthiol can be generated through the metabolic activities of various microorganisms. frontiersin.org This biotransformation pathway is particularly relevant in fermented foods and beverages. frontiersin.orgresearchgate.net

Several microbial species have been identified for their capacity to produce 2-furfurylthiol. Yeast species, particularly Saccharomyces cerevisiae, are prominent in this process. frontiersin.orgnih.gov Strains of S. cerevisiae, such as the G20 strain isolated from Chinese baijiu fermentation, have demonstrated a high capacity for generating FFT from precursors like furfural and L-cysteine, with yields reaching up to 3.03 mg/L. frontiersin.orgnih.govnih.gov Other yeast species found in baijiu fermentation, including Pichia, Schizosaccharomyces, and Zygosaccharomyces, also play a role in flavor formation. frontiersin.org

Bacteria can also contribute to FFT production. Bacillus subtilis, an important strain in the fermentation of baijiu, can increase the content of FFT. frontiersin.orgnih.gov It achieves this indirectly by producing proteases that hydrolyze proteins, thereby providing a steady supply of L-cysteine to other FFT-producing microbes. frontiersin.orgnih.gov Inoculation of Bacillus subtilis LBM 10019 and Bacillus vallismortis LBM 10020 in baijiu fermentation has been shown to significantly increase the final concentration of L-cysteine and, consequently, 2-furfurylthiol. smolecule.comnih.gov

Table 2: Microorganisms Involved in 2-Furfurylthiol (FFT) Biosynthesis

| Microbial Species | Strain Example(s) | Role in Biosynthesis | Noteworthy Findings |

| Saccharomyces cerevisiae | G20, S288c | Direct biotransformation of furfural and L-cysteine to FFT. nih.govnih.gov | Strain G20 showed the highest production capacity (3.03 mg/L). frontiersin.orgnih.gov |

| Pichia kudriavzevii | - | Screened for FFT biosynthesis capacity from furfural and L-cysteine. nih.gov | Identified as a dominant yeast species in Chinese sesame-flavored fermentation. nih.gov |

| Wickerhamomyces anomalus | - | Screened for FFT biosynthesis capacity from furfural and L-cysteine. nih.gov | Identified as a dominant yeast species in Chinese sesame-flavored fermentation. nih.gov |

| Bacillus subtilis | LBM 10019 | Indirectly enhances FFT production by supplying L-cysteine. frontiersin.orgnih.gov | Inoculation increased FFT content in baijiu from 1.29 µg/L to 2.44 µg/L. frontiersin.org |

| Bacillus vallismortis | LBM 10020 | Indirectly enhances FFT production by supplying L-cysteine. nih.gov | Co-inoculation with B. subtilis increased L-cysteine by 101.44% and FFT by 89.15%. smolecule.comnih.gov |

The microbial synthesis of 2-furfurylthiol is regulated by specific genes and enzymes that possess carbon-sulfur (C-S) lyase activity. researchgate.netresearchgate.net In Saccharomyces cerevisiae, two genes, STR3 (encoding cystathionine (B15957) β-lyase) and CYS3 (encoding cystathionine γ-lyase), have been identified as being closely related to FFT synthesis. frontiersin.orgnih.gov

These enzymes catalyze the cleavage of a cysteine-furfural conjugate. nih.govresearchgate.net The proposed mechanism involves two main pathways. In one, a furfuryl-cysteine adduct is formed and then cleaved by the C-S lyase enzymes encoded by STR3 and CYS3 to release FFT, pyruvate, and ammonia. frontiersin.orgresearchgate.net In another pathway, L-cysteine is converted to hydrogen sulfide by enzymes, which then reacts with furfural precursors. frontiersin.org

Studies involving gene knockout and overexpression have confirmed the roles of these genes. Overexpression of STR3 and CYS3 in S. cerevisiae strains resulted in a significant increase in FFT production, while the inactivation of the STR3 gene led to a marked reduction. nih.gov Purified Str3p and Cys3p proteins have been shown to directly cleave the cysteine-furfural conjugate in vitro, providing direct evidence of their function as carbon-sulfur lyases in the biosynthesis of 2-furfurylthiol. researchgate.netnih.gov

Genetic and Enzymatic Regulation of 2-Furfurylthiol Production (e.g., STR3, CYS3 genes).

Chemical Synthesis Methodologies for 2-Furfurylthiol and Analogues

While biosynthesis offers a "natural" route, chemical synthesis provides versatile and scalable methods for producing 2-furfurylthiol and a wide array of its derivatives.

A classic method for preparing 2-furfurylthiol involves the reaction of furfural with a sulfur-donating agent. acs.orgsmolecule.com A patented process from the 1920s describes treating furfural with ammonium (B1175870) hydrogen sulfide (NH₄HS). acs.org This reaction does not directly yield the thiol but instead produces an intermediate, bis(furylmethyl) disulfide. acs.orgsmolecule.com This disulfide is subsequently reduced to the desired 2-furfurylthiol. acs.org Various reducing agents, including elemental zinc, aluminum, and sodium, have been cited for this reduction step. acs.org

Reaction Scheme:

Furfural + NH₄HS → Bis(furylmethyl) disulfide

Bis(furylmethyl) disulfide + Reducing Agent → 2-Furfurylthiol

A widely used and efficient laboratory-scale synthesis of 2-furfurylthiol proceeds from furfuryl alcohol rather than furfural. acs.orgwikipedia.org This method involves an acid-catalyzed reaction between furfuryl alcohol and thiourea (B124793). smolecule.comwikipedia.org

The mechanism for this reaction involves several key steps: echemcom.comresearchgate.net

Protonation : The hydroxyl group of furfuryl alcohol is protonated by the acid (e.g., hydrochloric acid), forming a good leaving group (water).

Carbocation Formation : The loss of a water molecule generates a resonance-stabilized furfuryl carbocation.

Nucleophilic Attack : The sulfur atom of thiourea acts as a nucleophile, attacking the carbocation.

Isothiouronium Salt Formation : This attack forms an S-furfuryl isothiouronium salt intermediate.

Hydrolysis : The final step is the hydrolysis of the isothiouronium salt, typically under basic conditions (e.g., heating with sodium hydroxide), which liberates the free 2-furfurylthiol. acs.orgwikipedia.org

This pathway is a reliable method for obtaining the thiol from the more stable furfuryl alcohol precursor. wikipedia.orgechemcom.com

The synthesis of S-substituted analogues of 2-furfurylthiol, such as thioethers and thioesters, is crucial for creating a diverse palette of flavor and aroma compounds. These derivatives often serve as more stable precursors to the volatile thiol itself. chemicalbook.compharmaffiliates.com

Furfuryl Thioesters: Furfurylthiol acetate (B1210297) (also known as S-furfuryl ethanethioate) is a common thioester derivative. chemicalbook.com It is typically prepared through the acylation of 2-furfurylthiol (furfuryl mercaptan). prepchem.com The reaction involves treating the thiol with an acylating agent like acetic chloride or acetic anhydride. prepchem.comgoogle.com Thioesters like furfurylthiol acetate are valuable as they can release the potent 2-furfurylthiol upon hydrolysis, a reaction that can be catalyzed by lipases. chemicalbook.comimreblank.ch This enzymatic hydrolysis can yield 2-furfurylthiol in high percentages (e.g., 80% yield after 1 hour). imreblank.chresearchgate.net

Another relevant thioester is S-(2-methyl-3-furyl) ethanethioate. targetmol.com This compound and its analogues are also synthesized for flavor applications and can be hydrolyzed, often enzymatically, to release the corresponding thiol, 2-methyl-3-furanthiol (B142662). imreblank.chresearchgate.net

Table 2: Synthesis of Furfuryl Thioesters

| Thioester Product | Reactants | Method | Reference |

|---|---|---|---|

| Furfurylthiol acetate | 2-Furfurylthiol + Acetic chloride/anhydride | Acylation | google.com, prepchem.com |

| Furfurylthiol propionate | 2-Furfurylthiol + Propionyl chloride/anhydride | Acylation | google.com |

| Furfurylthiol butyrate | 2-Furfurylthiol + Butyryl chloride/anhydride | Acylation | google.com |

Furfuryl Thioethers: The synthesis of furfuryl thioethers (sulfides) involves forming a carbon-sulfur bond between the furfuryl group and an alkyl or aryl substituent. General methods for thioether synthesis are applicable here, including the reaction of a thiol with an alkyl halide. organic-chemistry.org For example, (benzofurfuryl-2)-methyl sulfide is prepared by reacting (benzofurfuryl-2)-mercaptan with dimethyl sulfate (B86663) in an alkaline solution. google.com Another approach involves reacting a lithiated furan (B31954) derivative with sulfur and then with an alkyl halide like furfuryl chloride. google.com More recent methods focus on dehydrative thioetherification, coupling alcohols directly with thiols using various metal catalysts. chemrevlett.com

Recent research has also explored the selective cleavage of C(sp³)–S bonds in thioethers to create new, unsymmetrical disulfides. acs.org Specifically, N-bromosuccinimide (NBS) can selectively cleave the furfuryl C(sp³)–S bond in furfuryl alkylthioethers. acs.org

Chemical Reactivity, Degradation, and Stability Mechanisms of 2 Furfurylthiol

Oxidative Degradation Pathways of 2-Furfurylthiol

The degradation of 2-furfurylthiol is significantly influenced by oxidative processes, which can occur through several mechanisms. These pathways involve interactions with oxygen, radical species, and other components within the food matrix.

Role of Oxygen and Radical Mechanisms in Thiol Degradation

The presence of oxygen is a critical factor in the degradation of 2-furfurylthiol. nih.gov Radical reactions, often initiated by transition metal catalysis, heating, or light exposure, lead to the generation of reactive oxygen species that can abstract a hydrogen atom from the thiol group of FFT. researchgate.net This process is exemplified by the Fenton reaction, where hydroxyl radicals (•OH) generated from hydrogen peroxide and transition metals can induce the degradation of FFT. nih.govub.edu In model systems mimicking this reaction, a significant degradation of FFT has been observed, highlighting the role of radical activity in its decomposition. nih.govresearchgate.net Studies have shown a positive correlation between the degradation of 2-furfurylthiol and the radical activity in a coffee solution. researchgate.net The instability of FFT is not solely due to oxidation; it is also linked to reactions with other desirable coffee components like melanoidins, phenols, and quinones, even in low-oxygen environments. beanthinking.org

Interaction with Oxidized Species (e.g., quinones) and Non-Volatile Components (e.g., coffee nonvolatiles)

2-Furfurylthiol readily interacts with oxidized species, such as quinones, which are formed from the oxidation of polyphenols like hydroxyhydroquinone. frontiersin.orgnih.govnih.gov These quinones are electrophilic and can react with nucleophilic thiols like FFT. frontiersin.orgnih.gov Quantitative studies have demonstrated that the loss of 2-furfurylthiol during coffee storage is primarily due to its oxidative coupling with hydroxyhydroquinone, leading to the formation of phenol/thiol conjugates. nih.gov For instance, a significant portion of FFT in a coffee beverage can react with hydroxyhydroquinone within minutes of preparation. nih.gov

Furthermore, non-volatile components of coffee, particularly melanoidins, play a crucial role in the degradation of FFT. nih.govub.edu Melanoidins, which are brown macromolecules formed during the Maillard reaction, can covalently bind to FFT. nih.gov This binding involves Maillard-derived pyrazinium compounds, such as the 1,4-bis(5-amino-5-carboxy-1-pentyl) pyrazine (B50134) radical cation (CROSSPY), which can form conjugates with FFT, leading to its degradation. frontiersin.orgnih.govresearchgate.net

Formation of Disulfides and Other Oxidation Products

A common pathway for the degradation of thiols is their oxidation to disulfides. uoregon.edu In the case of 2-furfurylthiol, it can be oxidized to form bis(2-furfurylmethyl) disulfide, also known as furfuryl disulfide. nih.govub.edu This reaction can be accelerated in the presence of radicals. researchgate.net Model studies have confirmed the formation of difurfuryl disulfide as a major oxidation product of FFT, particularly in the presence of hydroxyl radicals generated under Fenton-type reaction conditions. ub.edu The susceptibility of FFT to oxidation and conversion to disulfides is a significant factor in its instability. frontiersin.orgnih.gov

Hydrolytic Degradation and pH-Dependent Transformations

The stability of 2-furfurylthiol is also influenced by the pH of the surrounding medium. cabidigitallibrary.orgnih.gov Studies have shown that higher pH values, particularly in the range of 5.0 to 7.0, combined with higher temperatures, can significantly reduce the concentration of FFT. nih.gov At high pH, reversible binding can protect FFT from irreversible losses, whereas at low pH, irreversible losses are more prominent. nih.govcabidigitallibrary.org In aqueous solutions, the thermal degradation of FFT is pH-dependent, with difurfuryl disulfide being a major volatile product. nih.gov The enzymatic hydrolysis of S-2-furfuryl thioacetate (B1230152) to produce 2-furfurylthiol is also pH-dependent, with higher yields observed at a lower pH of 5.8 compared to a pH of 8.0. imreblank.ch

Reactions with Other Chemical Species and Matrix Components

Beyond oxidation and hydrolysis, 2-furfurylthiol can undergo other reactions, particularly nucleophilic additions, with various components in the food matrix.

Nucleophilic Addition Reactions of Furfuryl Thiols

The thiol group of 2-furfurylthiol is a strong nucleophile, making it prone to participating in nucleophilic addition reactions. frontiersin.orgresearchgate.net This is considered a major pathway for its degradation. acs.orgnih.gov These reactions involve the addition of FFT to electrophilic sites within the food matrix, many of which are generated through oxidation. frontiersin.org For example, the oxidized forms of polyphenols (quinones) and Maillard reaction products provide electrophilic centers for nucleophilic attack by FFT. frontiersin.orgnih.gov This covalent binding to matrix components is a key mechanism for the loss of free 2-furfurylthiol. researchgate.net

Research Findings on 2-Furfurylthiol Degradation

| Factor | Observation | Reference |

| Storage Time | In brewed coffee stored in a thermos, the concentration of 2-furfurylthiol decreased by over 50% within 20 minutes and to less than 25% of its original amount after an hour. | beanthinking.org |

| pH | At high pH, reversible binding of 2-FFT protects it from irreversible loss, while at low pH, irreversible losses lead to a reduction in total 2-FFT. | nih.govcabidigitallibrary.org |

| Temperature | In an aqueous process flavoring model, 2-furfurylthiol showed a 28% decrease per day during accelerated storage at 50°C. | acs.orgresearchgate.netacs.org |

| Oxidation | In the presence of a Fenton-type reaction system, 90% of 2-furfurylthiol degraded within one hour at 37°C. | nih.gov |

| Matrix Interaction | About 60% of the initial amount of 2-furfurylthiol in a coffee beverage reacted with hydroxyhydroquinone to form conjugates within 10 minutes of storage. | nih.gov |

Covalent Binding to Macromolecules (e.g., melanoidins, proteins)

2-Furfurylthiol (FFT) is known to covalently bind to various macromolecules, particularly those formed during the thermal processing of food. nih.gov This binding significantly impacts the flavor profile and stability of products like coffee, where FFT is a crucial component of the characteristic roasted aroma. nih.govmdpi.com

Binding to Melanoidins: Melanoidins are high molecular weight, brown-colored polymers formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govmdpi.com The covalent binding of FFT to melanoidins is a primary reason for the loss of the sulfury-roasty aroma when coffee is kept warm. mdpi.comresearchgate.net Studies have shown that the concentration of FFT can decrease drastically in the presence of coffee melanoidins. nih.gov For instance, one study reported that the concentration of 2-furfurylthiol dropped by a factor of 16 when it interacted with melanoidins. mdpi.comresearchgate.net

The mechanism of this binding involves Maillard-derived pyrazinium compounds. nih.govresearchgate.net Specifically, radical cations known as CROSSPY, which are intermediates in melanoidin formation, are oxidized to form diquaternary pyrazinium ions. These highly reactive ions then readily react with nucleophilic thiols like FFT. nih.gov This reaction leads to the formation of thioethers, such as 2-(2-furyl)methylthiol-1,4-dihydropyrazine, effectively sequestering the free FFT and diminishing its contribution to the aroma. nih.govresearchgate.net Both covalent and non-covalent π-π interactions have been observed between 2-furfurylthiol and melanoidin polymers. zenodo.org

Binding to Proteins: Flavor compounds containing thiol groups, like FFT, can also bind to food proteins. nih.gov This interaction often involves a thiol-disulfide interchange, a redox reaction between the thiol groups of the flavor compound and the sulfhydryl and disulfide groups within the protein structure. nih.govacs.org For example, heating a solution of FFT with egg albumin at 100°C leads to a decrease in the concentration of the flavor compound. nih.gov The extent of this binding is dependent on the protein's structure, including the number and accessibility of its sulfhydryl groups. nih.gov There is also evidence of 2-furfurylthiol binding to proteins in food systems like Beijing roasted duck. sci-hub.se

Kinetic Studies of 2-Furfurylthiol Stability and Reaction Rates

The stability of 2-furfurylthiol is influenced by several factors, including temperature, pH, and the presence of oxygen and transition metals. nih.govnih.gov Kinetic studies are crucial for understanding the rate at which FFT degrades and for developing strategies to preserve it.

The degradation of FFT often follows complex kinetics due to multiple reaction pathways occurring simultaneously. These pathways include nucleophilic addition and radical mechanisms. nih.gov One of the most significant degradation routes is oxidation. nih.gov In the presence of oxygen, FFT can be oxidized, a process that is often accelerated by heat, light, and the presence of transition metals. nih.govresearchgate.net

A key oxidative process is the Fenton reaction, where hydrogen peroxide reacts with transition metals like iron (Fe²⁺) to produce highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net These radicals can rapidly degrade FFT. In one study using a model Fenton-type reaction system, 90% of the initial FFT was degraded within one hour at 37°C. nih.gov The degradation products included both volatile compounds like difurfuryl disulfide and nonvolatile substances. nih.gov

The stability of FFT is also pH-dependent. nih.gov Studies on the enzymatic hydrolysis of S-2-furfuryl thioacetate to produce FFT found that while the reaction rate was similar across a pH range of 5.8 to 8.0, the yield and stability of the resulting FFT were highest at a lower pH of 5.8. imreblank.ch At higher pH, the yield was lower, and the degradation was more pronounced. nih.govimreblank.ch Specifically, at a high pH, reversible binding can protect FFT from irreversible loss, whereas at a low pH, irreversible losses become the dominant factor in its reduction. nih.govsci-hub.se

Temperature is another critical factor. researchgate.net Higher temperatures generally accelerate the degradation of FFT. nih.gov The stability of FFT was found to be significantly better at 4°C compared to 23°C and 37°C. imreblank.ch In a study on fresh coffee brew, the concentration of available FFT decreased by 84% during storage for 60 minutes. nih.govsci-hub.se

| Condition | Observation | Reference |

|---|---|---|

| Fenton-type reaction (37°C) | 90% degradation within 1 hour | nih.gov |

| Storage of coffee brew (60 min) | 84% reduction in available FFT | nih.govsci-hub.se |

| Enzymatic hydrolysis (pH 5.8 vs. pH 8.0) | Maximum yield of 74% at pH 5.8 vs. 50% at pH 8.0 | imreblank.ch |

| Storage temperature (4°C vs. 23/37°C) | Significantly more stable at 4°C | imreblank.ch |

Strategies for Stabilization and Mitigation of Degradation

Given the instability of 2-furfurylthiol, several strategies have been investigated to stabilize it and mitigate its degradation, particularly in food and beverage applications.

Control of Environmental Conditions:

Anaerobic Conditions: The presence of oxygen is a key factor in the degradation of FFT. nih.gov Storing products under anaerobic (oxygen-free) conditions can significantly slow down oxidative degradation pathways. frontiersin.org FFT demonstrates better stability under anaerobic conditions compared to aerobic ones. frontiersin.org

Temperature Control: As degradation is temperature-dependent, storing products at lower temperatures is an effective way to enhance the stability of FFT. researchgate.netimreblank.ch

Use of Additives and Scavengers:

Antioxidants: Antioxidants can protect FFT from degradation. Ascorbic acid (Vitamin C) acts as a hydroxyl radical scavenger and can mitigate the degradation of FFT caused by Fenton-type reactions. frontiersin.orgworktribe.com

Amino Acids: Certain amino acids, particularly L-cysteine, have been shown to be effective in protecting and even releasing FFT that has been bound to the food matrix. sci-hub.sefrontiersin.org Cysteine can competitively replace bound FFT or prevent its dimerization. sci-hub.sefrontiersin.org The addition of 0.045 g/L of L-cysteine and 0.05 g/L of ascorbic acid has been shown to protect the aroma of coffee during storage. worktribe.comresearchgate.net

Other Compounds: Other substances like wine flavanols and hydrogen sulfide (B99878) (H₂S) have also been observed to have a protective effect on FFT. frontiersin.org

Derivatization: For analytical purposes, and to enhance stability during analysis, FFT can be converted into a more stable derivative. nih.gov Thiol-specific derivatizing agents, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and 4,4′-dithiodipyridine (DTDP), react with the sulfhydryl group to form stable derivatives. frontiersin.orgnih.gov This not only prevents degradation but can also improve detection in analytical methods like gas chromatography. nih.gov

Encapsulation: Encapsulation technologies offer a physical barrier to protect sensitive compounds like FFT from environmental factors. Using ultrasound-treated pectin (B1162225) as a wall material for encapsulation has been shown to significantly improve the stability of 2-furfurylthiol under accelerated storage conditions. researchgate.net

| Strategy | Mechanism/Method | Key Findings/Examples | Reference |

|---|---|---|---|

| Anaerobic Conditions | Limits oxidation reactions. | FFT is more stable under anaerobic vs. aerobic conditions. | frontiersin.org |

| Antioxidants | Scavenging free radicals. | Ascorbic acid mitigates degradation from Fenton reactions. | frontiersin.orgworktribe.com |

| Amino Acids | Competitive binding and release from matrix. | L-cysteine addition releases bound FFT and protects aroma. | sci-hub.sefrontiersin.orgworktribe.com |

| Derivatization | Chemical modification to a more stable form. | Use of PFBBr or DTDP for analytical stabilization. | frontiersin.orgnih.gov |

| Encapsulation | Creating a physical barrier. | Ultrasound-treated pectin improves stability during storage. | researchgate.net |

Advanced Analytical Methodologies for Furfuryl Thiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing complex mixtures containing volatile sulfur compounds like (Furfurylthio)ethane. Gas and liquid chromatography, coupled with mass spectrometry, provide the necessary sensitivity and selectivity for its detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds, including furan (B31954) derivatives. restek.com For the analysis of furan and its derivatives, GC-MS is often preceded by a sample preparation step like headspace (HS) sampling or Headspace Solid-Phase Microextraction (HS-SPME). restek.compfigueiredo.orgunime.itresearchgate.netresearchgate.net This combination allows for the effective separation and identification of analytes from complex food matrices. restek.com

The chromatographic separation is typically achieved using capillary columns with specific stationary phases. For instance, a CP-Wax 52 CB column (60 m, 0.25 mm i.d., 0.25 μm film thickness) has been used with a specific oven temperature program: starting at 35°C for 5 minutes, ramping to 80°C at 3°C/min, and then to 250°C at 10°C/min, with a final hold for 15 minutes. pfigueiredo.org Another commonly used column is the HP-5MS. mdpi.comacs.org The mass spectrometer is usually operated in total ion monitoring mode to acquire data over a specific mass-to-charge (m/z) range, such as 40–200 m/z. pfigueiredo.org To enhance sensitivity for specific target analytes, selected ion monitoring (SIM) can be utilized. restek.com

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | CP-Wax 52 CB (60 m x 0.25 mm x 0.25 µm) | pfigueiredo.org |

| Oven Program | 35°C (hold 5 min) | pfigueiredo.org |

| Ramp to 80°C at 3°C/min | ||

| Ramp to 250°C at 10°C/min (hold 15 min) | ||

| Injector Temperature | 260°C (for SPME desorption) | pfigueiredo.org |

| MS Detection Mode | Total Ion Monitoring (40–200 m/z) | pfigueiredo.org |

| Alternative Column | HP-5MS | restek.commdpi.com |

For the trace analysis of highly potent thiols that are often present at nanogram-per-liter levels, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to many GC-based methods. researchgate.netnih.govacs.orgfrontiersin.org This approach is particularly effective for thiols that have been stabilized through derivatization. researchgate.netfrontiersin.org

A key advantage of UPLC-MS/MS is its ability to achieve extremely low limits of detection (LOD) and quantification (LOQ). For example, a UPLC-MS/MS method developed for analyzing thiols in Chinese liquor (Baijiu) reported an LOQ for 2-furfurylthiol of 0.003 µg/L, which was 200 times lower than a comparable HS-SPME-GC method. frontiersin.org Similarly, the LOD for 2-methyl-3-furanthiol (B142662) was found to be 170 times lower with UPLC-MS/MS. frontiersin.org The method typically involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly enhances specificity and reduces matrix interference. proquest.com The use of polydeuterated internal standards is also common to ensure maximum accuracy and precision. researchgate.netnih.gov

| Compound | Method | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| 2-Furfurylthiol | UPLC-MS/MS | 0.003 µg/L | frontiersin.org |

| HS-SPME-GC-PFPD | 0.60 µg/L | ||

| 2-Methyl-3-furanthiol | UPLC-MS/MS | LOD: 0.001 µg/L | frontiersin.org |

| HS-SPME-GC-PFPD | LOD: 0.17 µg/L |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications.

Sample Preparation and Enrichment Techniques

Effective sample preparation is critical for the successful analysis of trace-level compounds like (Furfurylthio)ethane. These techniques aim to isolate and concentrate the analyte from the complex sample matrix, remove interferences, and improve its stability and detectability.

Headspace Solid-Phase Microextraction (HS-SPME) is a simple, rapid, and solvent-free technique widely used for extracting volatile organic compounds from various matrices, including food and beverages. pfigueiredo.orgwalshmedicalmedia.comnih.govresearchgate.netnih.govresearchgate.netnih.gov The method involves exposing a coated fused-silica fiber to the headspace above a sample, where volatile analytes partition onto the fiber coating. nih.gov The fiber is then transferred to the GC injector for thermal desorption and analysis. pfigueiredo.orgwalshmedicalmedia.com

The efficiency of HS-SPME is influenced by several factors that must be optimized. These include the type of fiber coating, extraction temperature and time, sample volume, and the addition of salt. researchgate.netresearchgate.netnih.gov For sulfur compounds and furan derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often found to be highly effective. researchgate.netnih.gov Optimization of parameters such as extraction temperature (e.g., 30-50°C) and time (e.g., 15-45 minutes) is crucial to achieve equilibrium and maximize sensitivity. researchgate.netresearchgate.netnih.gov The addition of sodium chloride (NaCl) to the sample can enhance the release of volatile compounds from the matrix by increasing the ionic strength of the aqueous phase. mdpi.comnih.gov

| Parameter | Optimized Condition | Matrix/Analyte | Reference |

|---|---|---|---|

| Fiber Coating | DVB/CAR/PDMS (50/30 µm) | Volatile Sulfur Compounds in Spirits | nih.gov |

| Extraction Temperature | 35°C | Volatile Sulfur Compounds in Spirits | nih.gov |

| Extraction Time | 30 min | Volatile Sulfur Compounds in Spirits | nih.gov |

| Salt Addition | 20% w/v NaCl | Volatile Sulfur Compounds in Spirits | nih.gov |

| Fiber Coating | CAR/PDMS (75 µm) | Furan in Food | researchgate.net |

| Extraction Time | 45 min | Beer Volatiles | nih.gov |

| Stirring Speed | 700 rpm | Furan Derivatives in Dried Fruits | researchgate.net |

The high reactivity and low concentration of thiols like (Furfurylthio)ethane make direct analysis difficult. Derivatization is a chemical modification strategy used to convert the analyte into a more stable and easily detectable form. researchgate.netproquest.com

One prominent derivatization agent is 4,4′-Dithiodipyridine (DTDP). researchgate.netnih.govacs.org DTDP reacts rapidly and selectively with thiols at the natural pH of many food matrices, such as wine, through a thiol-disulfide exchange reaction. researchgate.netacs.orgnih.gov This creates stable derivatives that are more amenable to extraction and analysis by LC-MS/MS, enhancing the signal and improving hydrophobicity. researchgate.netfrontiersin.org This method has been successfully applied to quantify thiols in wine, coffee, and Baijiu. researchgate.netnih.gov

Another effective strategy, particularly for GC-MS analysis, is extractive alkylation using pentafluorobenzyl bromide (PFBBr). mdpi.comresearchgate.net This reaction converts thiols into their pentafluorobenzyl (PFB) derivatives. mdpi.com These PFB derivatives are more volatile and have excellent electron-capturing properties, making them highly suitable for sensitive detection by GC-MS, especially with an electron impact (EI) source. mdpi.com This approach has been optimized for analyzing key polyfunctional thiols in wine, achieving low nanogram-per-liter detection limits. mdpi.com

Traditional extraction techniques, such as solvent extraction and distillation, are also employed to isolate volatile sulfur compounds from food matrices. acs.org Simultaneous Distillation-Extraction (SDE) is a method that combines both processes, allowing for the efficient recovery of volatile components. imreblank.chwalshmedicalmedia.com In SDE, a sample is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed. Simultaneously, an organic solvent continuously extracts the analytes from the condensate. walshmedicalmedia.commdpi.com

While SDE can be effective, care must be taken to avoid the formation of artifacts due to the thermal stress applied during the process. acs.orgjfda-online.com Reduced-pressure or vacuum distillation techniques, such as Solvent-Assisted Flavor Evaporation (SAFE), are often preferred as they operate at lower temperatures, minimizing the risk of thermal degradation and rearrangement of labile sulfur compounds. acs.orgjfda-online.com Other methods include liquid-liquid extraction and sublimation, each with specific applications and limitations. researchgate.netacs.org For instance, dichloromethane (B109758) has been used as a solvent for the simple diffusion extraction of furan derivatives from seeds at room temperature. google.com

Derivatization Strategies for Enhanced Detectability and Stability (e.g., 4,4′-Dithiodipyridine, Pentafluorobenzyl-Alkylation).

Spectroscopic Analysis in Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable in the study of furan derivatives, providing detailed information on molecular structure, bonding, and reactivity. For (Furfurylthio)ethane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy offers a comprehensive analytical toolkit for its characterization and the investigation of its chemical behavior.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of (Furfurylthio)ethane. By analyzing the chemical shifts, integration, and splitting patterns of ¹H and ¹³C nuclei, researchers can confirm the connectivity of atoms within the molecule. uobabylon.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of (Furfurylthio)ethane provides distinct signals for each set of non-equivalent protons. The ethyl group characteristically displays a triplet for the methyl (–CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) protons, and a quartet for the methylene (–S–CH₂–) protons, due to coupling with the methyl protons. The furfuryl moiety shows a singlet for the methylene (furan–CH₂–S) protons and three distinct signals for the furan ring protons, reflecting their unique electronic environments. The chemical shifts are influenced by the electronegativity of the neighboring sulfur and oxygen atoms and the aromaticity of the furan ring. uobabylon.edu.iqlibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in (Furfurylthio)ethane produces a distinct signal, and their chemical shifts are indicative of their hybridization and chemical environment. The carbon atoms of the furan ring appear in the aromatic region, while the aliphatic carbons of the ethyl and methylene bridge groups are found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (Furfurylthio)ethane in CDCl₃

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan H-5 | ~7.35 | Doublet | Furan C-2 | ~152 |

| Furan H-3 | ~6.30 | Doublet of doublets | Furan C-5 | ~142 |

| Furan H-4 | ~6.20 | Doublet | Furan C-3 | ~110 |

| Furan-CH₂-S | ~3.70 | Singlet | Furan C-4 | ~107 |

| S-CH₂-CH₃ | ~2.50 | Quartet | Furan-CH₂-S | ~30 |

| S-CH₂-CH₃ | ~1.25 | Triplet | S-CH₂-CH₃ | ~26 |

| S-CH₂-CH₃ | ~15 |

Utilization of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (Furfurylthio)ethane exhibits characteristic absorption bands corresponding to the furan ring and the thioether linkage.

Research on a series of furfuryl sulfides has identified several characteristic absorption bands. tandfonline.comjst.go.jp A medium intensity band around 1130 cm⁻¹ is considered particularly useful for identifying the furfuryl sulfide (B99878) group. tandfonline.comjst.go.jp The furan nucleus itself is characterized by several vibrations, including C-H stretching just above 3100 cm⁻¹, C=C stretching vibrations around 1570 and 1500 cm⁻¹, and a distinctive band between 885-873 cm⁻¹ that is highly indicative of the furan ring. tandfonline.comjst.go.jp The aliphatic C-H bonds of the ethyl and methylene groups give rise to stretching vibrations in the 2850-2970 cm⁻¹ region and deformation vibrations around 1450 cm⁻¹. docbrown.info

Table 2: Characteristic Infrared Absorption Bands for (Furfurylthio)ethane

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3115-3165 | C-H Stretch | Furan Ring |

| ~2850-2970 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1560-1580 | C=C Stretch | Furan Ring |

| ~1500-1515 | C=C Stretch | Furan Ring |

| ~1450 | H-C-H Deformation | Alkyl (CH₂, CH₃) |

| ~1130 | C-S Stretch (?) | Furfuryl Sulfide Group tandfonline.comjst.go.jp |

| ~873-885 | Ring Vibration | Furan Nucleus tandfonline.comjst.go.jp |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of (Furfurylthio)ethane and offers insights into its structure through analysis of its fragmentation patterns upon ionization. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of (Furfurylthio)ethane (molecular weight: 142.22 g/mol ) shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 142. nist.gov The most prominent peak in the spectrum, known as the base peak, appears at m/z 81. This corresponds to the highly stable furfuryl cation ([C₅H₅O]⁺), formed by the characteristic cleavage of the C-S bond between the furfuryl methylene group and the sulfur atom. Other significant fragments arise from the cleavage of the ethyl group and subsequent rearrangements.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of (Furfurylthio)ethane

| m/z | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 142 | Molecular Ion | [C₇H₁₀OS]⁺ | Parent ion nist.gov |

| 113 | [M - C₂H₅]⁺ | [C₅H₅OS]⁺ | Loss of the ethyl group |

| 81 | [C₅H₅O]⁺ | [C₄H₃O-CH₂]⁺ | Base Peak; Furfuryl cation nist.gov |

| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ | Fragment from furan ring |

UV-Visible Spectroscopy in Kinetic and Interaction Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is particularly useful for studying compounds containing chromophores, such as the conjugated π-system of the furan ring in (Furfurylthio)ethane. libretexts.org

The furan ring acts as a chromophore, exhibiting a strong π → π* electronic transition. Based on related furan compounds like furfural (B47365), (Furfurylthio)ethane is expected to have a maximum absorption (λ_max) in the ultraviolet region, likely around 220-280 nm. researchgate.netsemanticscholar.org The exact position and intensity (molar absorptivity, ε) of this absorption can be influenced by the solvent polarity, a phenomenon known as solvatochromism. phywe.com

While UV-Vis spectroscopy can aid in identification, its primary strength lies in quantitative analysis and monitoring reaction kinetics. libretexts.org By tracking the change in absorbance at λ_max over time, one can study the kinetics of reactions involving (Furfurylthio)ethane. For instance, its formation from precursors or its degradation under specific conditions (e.g., thermal or oxidative stress) can be monitored. nih.gov This application is crucial for understanding the stability and reaction mechanisms of the compound in various environments, such as in food systems or during chemical synthesis. mdpi.comfrontiersin.org

Theoretical and Computational Chemistry Approaches to Furfuryl Thiol Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules like (Furfurylthio)ethane. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to determine optimized molecular geometries, electronic structures, and reactivity descriptors. mdpi.com

DFT calculations can predict reaction pathways and thermodynamic stability. For instance, the reactivity of a furan-thiol system can be understood by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability. Natural Bond Orbital (NBO) analysis is another technique used to clarify the nature of electron density delocalization and bonding interactions within the molecule. mdpi.com

Table 1: Example Parameters for Quantum Chemical Calculations This table outlines typical parameters used in quantum chemical calculations for furan-based thiol systems.

| Software | Method/Functional | Basis Set | Property Predicted |

|---|---|---|---|

| Gaussian 16 | DFT/B3LYP | 6-31G* | Gibbs Free Energy, HOMO-LUMO energies |

| Gaussian 16 | DFT/CAM-B3LYP | 6-311+G** | Optimized molecular geometry, NBO analysis mdpi.com |

| CFOUR | MP2 | cc-pVTZ | Intermolecular interaction energies mdpi.com |

| MOPAC | PM6 | - | Reaction thermochemistry (e.g., ΔHƒ) scielo.br |

Molecular Dynamics Simulations of Thiol Interactions in Complex Matrices

Molecular Dynamics (MD) simulations are employed to study the behavior of furfuryl thiol derivatives in complex environments, such as in solution or interacting with macromolecules. nih.gov These simulations model the atomic-level movements over time, providing a dynamic picture of intermolecular interactions.

MD simulations can reveal how solvent molecules affect reaction kinetics or how a thiol compound binds to a larger entity, like a protein or cyclodextrin. dntb.gov.ua For example, simulations have been used to analyze the stability of furan-containing ligands within enzyme active sites by running simulations for periods up to 100 nanoseconds. nih.gov Key metrics derived from these simulations include the root mean square deviation (RMSD), which measures the stability of the molecule's conformation over time. nih.gov

Furthermore, methods like molecular mechanics (MM) can be used in conjunction with MD to calculate the binding energy of a thiol within a host-guest complex. dntb.gov.ua For the interaction between furfuryl mercaptan and β-cyclodextrin, the minimum binding energy was calculated to be –77.0 kJ mol−1. dntb.gov.ua These computational techniques are crucial for understanding how furfuryl thiol compounds behave in applied contexts, such as food systems or biological environments, where they interact with a multitude of other molecules. nih.govub.edu

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate steps of chemical reactions involving furfuryl thiols. By combining methods like DFT with microkinetic modeling, researchers can investigate entire reaction networks, identify key intermediates and transition states, and determine rate-limiting steps. chemrxiv.orgacs.org

For example, DFT calculations have been used to construct detailed thermochemical pathways for the reactions of related furanic compounds on metal surfaces, such as Palladium (Pd). acs.org These models can reveal unexpected reaction channels; in the case of furfuryl alcohol decomposition on Pd(111), calculations helped identify a surface furfural (B47365) intermediate. acs.org This level of mechanistic detail is often difficult to obtain through experimental means alone.

Computational studies can also validate or refine proposed experimental mechanisms. The formation of 2-furfurylthiol from the reaction of 2-furanmethanol with hydrogen sulfide (B99878) is a known pathway. nih.gov Computational modeling can provide the energetic profile for this reaction, calculating the activation barriers for each step and confirming the plausibility of the proposed intermediates. By simulating different potential pathways, these models can explain reaction selectivity and guide the optimization of reaction conditions. chemrxiv.org

Prediction of Thermochemical Data and Reaction Energetics

A significant application of theoretical chemistry is the accurate prediction of thermochemical data, such as enthalpies of formation (ΔfH°), which are essential for understanding reaction energetics. High-level quantum chemical methods, like the Gaussian-n (Gn) theories (e.g., G3), have proven to be highly effective for this purpose. mdpi.commdpi.com

Studies on furfuryl mercaptan and its analogue furfuryl methyl sulfide have shown excellent agreement between experimentally determined thermochemical data and values calculated using the G3 method. mdpi.com Experimental values for the gas-phase standard molar enthalpies of formation (ΔfH°m(g)) are derived from combustion calorimetry and vaporization enthalpy measurements. mdpi.com The close match between these experimental results and the theoretical predictions validates the computational approach, allowing for reliable estimation of data for compounds that are difficult to study experimentally. mdpi.commdpi.com

Table 2: Comparison of Experimental and Calculated Gas-Phase Enthalpies of Formation (ΔfH°m(g) at 298.15 K) This table showcases the strong agreement between experimental data and high-level G3 theoretical calculations for furfuryl thiol-related compounds. mdpi.com

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Calculated ΔfH°m(g) (kJ·mol⁻¹) [G3] |

|---|---|---|

| 2-Furanmethanethiol | -49.2 ± 1.2 | -49.5 |

Broader Academic Implications and Future Research Trajectories

Investigations into Novel Furfuryl Thioether Synthesis and Reactivity

The development of efficient and selective synthetic routes to furfuryl thioethers like (Furfurylthio)ethane, also known as 2-((ethylthio)methyl)furan, is a continuing area of interest. ebi.ac.ukfoodb.ca Traditional methods often involve the reaction of an appropriate furfuryl derivative with a thiol. nbinno.com A common precursor is S-2-furfuryl thioacetate (B1230152), which can be synthesized from furfuryl alcohol and thioacetic acid. nbinno.comontosight.ai This thioacetate serves as a more stable intermediate that can later be converted to the desired thiol or thioether. imreblank.chchemdad.com The synthesis of various thioesters, including furfuryl thioacetate, makes them valuable building blocks for pharmaceuticals and agrochemicals. nbinno.com

Future research is focused on creating more direct and greener synthetic pathways. One such approach is the reductive etherification of furfural (B47365) in the presence of an alcohol, which has been successfully demonstrated for producing furfuryl ethyl ether. mdpi.com Adapting such one-pot reductive alkylation or etherification strategies using sulfur-containing nucleophiles could provide a more atom-economical route to compounds like (Furfurylthio)ethane.

Understanding the reactivity of the C(sp³)–S bond in furfuryl thioethers is also crucial. Recent studies have shown that this bond can be selectively cleaved under metal-free conditions. For instance, N-bromosuccinimide (NBS) can achieve selective cleavage of the furfuryl C(sp³)–S bond at room temperature, which is a more facile cleavage compared to benzyl (B1604629) or other alkyl C–S bonds. organic-chemistry.org This reactivity opens up possibilities for using furfuryl thioethers as synthetic intermediates for creating unsymmetrical disulfides, which are valuable in materials science and pharmaceutical development. organic-chemistry.org

| Method | Precursors | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Thioesterification | Furfuryl alcohol, Thioacetic acid | Furfuryl thioacetate | Creates a stable, storable thiol precursor. | nbinno.comontosight.ai |

| Reductive Etherification | Furfural, Ethanol | Furfuryl ethyl ether | One-pot continuous flow process using a Pd/C catalyst. | mdpi.com |

| Selective C-S Bond Cleavage | Furfuryl alkylthioethers, N-bromosuccinimide (NBS) | Unsymmetrical disulfides | Metal-free reaction with high selectivity for the furfuryl C(sp³)–S bond. | organic-chemistry.org |

| Modified Mitsunobu Reaction | Alcohols, Thioacetic acid | Thioesters/Thiols | Converts alcohols to thiols via a thioester intermediate. | ias.ac.in |

Development of Biocatalytic Processes for Furfuryl Thiol Production and Modification

Biocatalysis offers an environmentally friendly alternative to chemical synthesis for producing furfuryl thiols and related compounds. nih.gov Research has demonstrated that enzymes, particularly lipases and esterases, can efficiently hydrolyze stable thioacetate precursors to generate the corresponding reactive thiols. imreblank.ch For example, lipase (B570770) from Candida rugosa has been used to hydrolyze S-2-furfuryl thioacetate to produce 2-furfurylthiol (FFT). imreblank.chresearchgate.net Studies have optimized this process by examining the influence of pH, temperature, and enzyme concentration on reaction rates and product yields. The highest yield of 2-furfurylthiol (74%) was achieved at a pH of 5.8, while the reaction rate was similar across a pH range of 5.8 to 8.0. imreblank.ch

Beyond enzymatic hydrolysis, microbial fermentation is a key pathway for the formation of FFT in various food and beverage systems. frontiersin.org The metabolism of microorganisms can convert precursors like furfural and sulfur-containing amino acids (e.g., L-cysteine) into FFT. frontiersin.org The development of chemoenzymatic strategies, which combine chemical catalysis to produce precursors from biomass with subsequent biocatalytic transformations, represents a promising future direction. mdpi.com For instance, biomass can be chemically converted to furfural, which is then biologically reduced to furfuryl alcohol by engineered microorganisms like E. coli. mdpi.com This furfuryl alcohol can then serve as a substrate for further enzymatic or microbial conversion to furfuryl thiols.

Future research will likely focus on discovering and engineering novel enzymes with higher specificity and stability for these transformations, as well as optimizing microbial strains and fermentation conditions to maximize the production of specific furfuryl thiols.

| Biocatalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Lipase from Candida rugosa | S-2-Furfuryl thioacetate | 2-Furfurylthiol (FFT) | Optimal yield of 74% achieved at pH 5.8 and room temperature. | imreblank.ch |

| Lipase from Candida albicans | S-2-Furfuryl thioacetate | 2-Furfurylthiol (FFT) | Provides an environmentally friendly approach to producing natural thiols. | nih.govfrontiersin.org |

| Recombinant E. coli CF | Furfural (from corncob) | Furfuryl alcohol | A chemoenzymatic approach; the product is a precursor for furfuryl thiols. | mdpi.com |

| Ene-reductases (EREDs) | α,β-Unsaturated ketones, Thiols | Chiral γ-thioether ketones | Novel biocatalytic strategy for asymmetric synthesis of thioethers. | acs.org |

Advanced Analytical Strategies for Complex Furfuryl Thiol Mixtures

The analysis of volatile thiols like (Furfurylthio)ethane and its precursor, 2-furfurylthiol, in complex matrices such as food and beverages is notoriously challenging. mdpi.comresearchgate.net This difficulty arises from their extremely low concentrations (often in the ng/L range), high reactivity, and the complexity of the sample matrix. nih.govmdpi.com Consequently, the development of advanced and sensitive analytical methods is a critical area of ongoing research.

Standard techniques like gas chromatography-mass spectrometry (GC-MS) often require specialized detectors, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), to achieve the necessary selectivity and sensitivity for sulfur compounds. nih.gov However, direct analysis is often hindered by the instability of thiols. nih.gov

A common and effective strategy is the derivatization of the thiol group to form a more stable and easily detectable compound. nih.govfrontiersin.org Several derivatization agents have been employed, each with its own advantages and limitations.

Organomercury compounds like p-hydroxymercuribenzoate (B1229956) (p-HMB) selectively bind to thiols, allowing for their extraction and concentration from a sample. openagrar.deacs.org

4,4′-Dithiodipyridine (DTDP) reacts rapidly and selectively with thiols over a wide pH range, making it suitable for direct analysis in matrices like wine and baijiu when coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govmdpi.com

Pentafluorobenzyl bromide (PFBBr) is another reagent used for derivatization, often coupled with headspace solid-phase microextraction (HS-SPME). nih.govnih.gov This approach allows for a fast, automated, and solvent-free derivatization directly on the extraction fiber, followed by GC-MS analysis. nih.gov

Future advancements will likely focus on developing simpler, faster, and greener analytical methods. This includes the creation of new derivatization reagents with improved reactivity and safety profiles, as well as the refinement of automated, high-throughput techniques like UPLC-MS/MS and multidimensional GC-MS to better resolve and quantify trace-level thiols in highly complex mixtures. mdpi.comscirea.org

| Technique | Derivatization Agent | Detection Method | Strengths | Limitations | Reference |

|---|---|---|---|---|---|

| Selective Extraction | p-Hydroxymercuribenzoate (p-HMB) | GC-FPD, GC-MS | High selectivity for thiols. | Use of toxic organomercurial compounds. | openagrar.deacs.org |

| SPE & Derivatization | 4,4′-Dithiodipyridine (DTDP) | UPLC-MS/MS | Excellent sensitivity and reproducibility; rapid reaction. | Requires sample pre-treatment (SPE). | nih.govmdpi.com |

| HS-SPME & On-Fiber Derivatization | Pentafluorobenzyl bromide (PFBBr) | GC-MS (NCI) | Fully automated, fast, solvent-free. | Reagent can be aggressive to the SPME fiber and GC column. | nih.gov |

| QuEChERS & Derivatization | 4,4′-Dithiodipyridine (DTDP) | UPLC-MS/MS | Efficient extraction from solid matrices. | Multi-step sample preparation. | mdpi.com |

Theoretical Frameworks for Predicting Thiol Behavior in Dynamic Systems

Understanding and predicting the behavior of thiols in complex, dynamic systems is essential for controlling their formation, degradation, and interaction with other molecules. numberanalytics.comarxiv.org Theoretical and computational models provide a powerful framework for achieving this predictive capability, complementing experimental studies.

Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to investigate the reactivity of thiols. researchgate.netnih.gov These models can calculate properties like pKa values and reaction energy barriers, offering insights into structure-activity relationships. researchgate.net For example, DFT calculations using the M06-2X functional combined with a solvation model (SMD) have been shown to reliably predict the relative reactivities of thiol addition reactions, which is crucial for applications like designing targeted covalent inhibitors. nih.gov Such computational approaches can also model the reaction mechanisms of thiols with other molecules, such as the thiol-epoxy reaction, helping to build accurate kinetic models. rsc.org

In biological or food systems, thiols are part of complex redox networks. nih.gov Systems biology approaches are used to create kinetic models that simulate the behavior of the entire "thiol proteome." nih.gov These models can predict how cellular thiol pools respond to stimuli like oxidative stress and can estimate the distribution of antioxidant functions between different pathways. nih.gov Furthermore, constant pH molecular dynamics (pHMD) simulations are being developed to predict how the ionization state of thiols changes in response to fluctuations in their microenvironment, a key factor governing their nucleophilicity and reactivity. acs.org

Future research in this area will focus on integrating these different modeling scales. Combining quantum mechanical calculations of intrinsic reactivity with larger-scale systems modeling will lead to more robust and comprehensive frameworks. These integrated models will be invaluable for predicting the stability of thiol-containing flavor compounds in food during processing and storage, designing more effective enzyme inhibitors, and understanding the role of thiols in complex biological processes. chemrxiv.org

Q & A

Q. What statistical tools validate trends in long-term atmospheric degradation studies of (Furfurylthio)ethane?

- Methodological Answer: Implement nonparametric trend analysis with bootstrap confidence intervals to detect trend reversals. Use Monte Carlo simulations to assess uncertainty in degradation pathways, as demonstrated for ethane’s atmospheric lifetime .

Tables for Key Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.